molecular formula C12H16N6O B2961757 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034452-17-8

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2961757
CAS RN: 2034452-17-8
M. Wt: 260.301
InChI Key: GDMJHRWQCCRIOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, specific synthesis methods for this compound are not available in the retrieved data.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the retrieved data .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Chemical Structure and Bonding Characteristics

The compound N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is related to chemical structures that exhibit unique bonding characteristics and electron density distribution. Research has highlighted the structural analysis of similar molecules, revealing non-planar configurations and delocalization of π-electron density within triazole rings, which are critical for understanding their reactivity and potential interactions in biological systems. Studies on compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate provide insights into the bond lengths and angles, indicating significant delocalization in certain structures, which could influence the compound's biological activity (Boechat et al., 2016).

Potential Antitumor Activity

The chemical framework of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suggests potential for antitumor activity, as related structures have been explored for their cancer-fighting capabilities. Compounds with similar structural motifs, such as imidazotetrazines and imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, have shown curative activity against certain types of leukemia, pointing towards the possibility of leveraging similar compounds in cancer therapy (Stevens et al., 1984).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines has provided valuable methodologies for creating compounds with potential therapeutic applications, including antitumor agents. These studies demonstrate the versatility of such compounds in chemical synthesis, offering pathways to generate novel molecules with varied biological activities (Baig & Stevens, 1981).

Antimicrobial Properties

Compounds bearing the triazole and imidazole rings have been investigated for their antimicrobial properties. Some derivatives, such as 3-arylamino-5-[2-(substituted imidazol-1-yl or benzimidazol-1-yl)ethyl]-1,2,4-triazole derivatives, have shown remarkable activity against various bacterial and fungal strains. This suggests that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could also possess antimicrobial efficacy, which could be explored further for potential applications in combating microbial infections (Demirayak et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data .

properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-17-8-10(15-16-17)12(19)14-5-7-18-6-4-13-11(18)9-2-3-9/h4,6,8-9H,2-3,5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMJHRWQCCRIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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